molecular formula C19H19N3O4 B12021549 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 357267-66-4

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12021549
CAS No.: 357267-66-4
M. Wt: 353.4 g/mol
InChI Key: LQRKOYRAFYMXEW-DEDYPNTBSA-N
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Description

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the hydrazone precursor. This involves the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine.

    Formation of the Hydrazone: The aldehyde or ketone reacts with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

    Allylation: The hydrazone intermediate is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.

    Final Product Formation: The final step involves the reaction of the allylated hydrazone with 4-methoxyphenyl isocyanate to form the desired compound.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxo derivatives.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as thermal stability and conductivity.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with biological targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide include:

The uniqueness of this compound lies in its specific structural features, such as the allyloxy and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

357267-66-4

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H19N3O4/c1-3-11-26-17-6-4-5-14(12-17)13-20-22-19(24)18(23)21-15-7-9-16(25-2)10-8-15/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+

InChI Key

LQRKOYRAFYMXEW-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

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